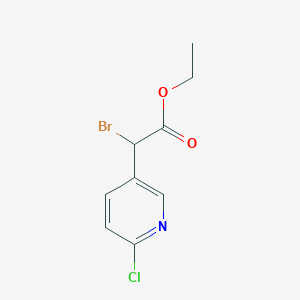

Ethyl 2-bromo-2-(6-chloropyridin-3-yl)acetate

Description

Ethyl 2-bromo-2-(6-chloropyridin-3-yl)acetate is a halogenated ester featuring a pyridine ring substituted with chlorine at the 6-position and a brominated acetoxy group at the 2-position. Its reactivity is influenced by the electron-withdrawing effects of the chlorine and bromine substituents, which enhance electrophilic substitution and nucleophilic displacement reactions.

Crystallographic data for structurally related compounds (e.g., ethyl 2-{3-[(6-chloropyridin-3-yl)methyl]-2-(nitroimino)imidazolidin-1-yl}acetate) reveal orthorhombic crystal systems with unit cell parameters such as a = 7.8136 Å, b = 19.3483 Å, and c = 10.1926 Å, and a density of 1.498 Mg m⁻³ . These structural features are critical for understanding molecular packing and intermolecular interactions.

Properties

CAS No. |

1007879-26-6 |

|---|---|

Molecular Formula |

C9H9BrClNO2 |

Molecular Weight |

278.53 g/mol |

IUPAC Name |

ethyl 2-bromo-2-(6-chloropyridin-3-yl)acetate |

InChI |

InChI=1S/C9H9BrClNO2/c1-2-14-9(13)8(10)6-3-4-7(11)12-5-6/h3-5,8H,2H2,1H3 |

InChI Key |

UNFTXRWJRCGTIY-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(C1=CN=C(C=C1)Cl)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-bromo-2-(6-chloropyridin-3-yl)acetate typically involves the bromination of ethyl 2-(6-chloropyridin-3-yl)acetate. The reaction is carried out using bromine or a brominating agent under controlled conditions to ensure selective bromination at the desired position .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination reactions using automated systems to control temperature, pressure, and reagent addition. The use of continuous flow reactors can enhance the efficiency and safety of the process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-bromo-2-(6-chloropyridin-3-yl)acetate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation Reactions: The compound can be oxidized to form corresponding acids or other oxidized derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like sodium azide, potassium thiocyanate, or primary amines.

Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide can be used for oxidation, often in acidic or basic media.

Major Products Formed

Scientific Research Applications

Ethyl 2-bromo-2-(6-chloropyridin-3-yl)acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-bromo-2-(6-chloropyridin-3-yl)acetate involves its reactivity as an electrophile due to the presence of the bromine atom. This electrophilic nature allows it to participate in substitution reactions with nucleophiles, leading to the formation of various derivatives . The molecular targets and pathways involved depend on the specific application and the nature of the substituents introduced during the reactions .

Comparison with Similar Compounds

Structural Analogues

a) Methyl 2-Bromo-2-(6-Bromobenzofuran-3-yl)Acetate

- Structure : Replaces the 6-chloropyridinyl group with a 6-bromobenzofuran moiety.

- Synthesis : Prepared via radical bromination using N-bromosuccinimide (NBS) and azobisisobutyronitrile (AIBN) in carbon tetrachloride (81% yield) .

- Key Differences : The benzofuran ring introduces a fused oxygen heterocycle, altering electronic properties and steric bulk compared to the pyridine system. Bromine at the 6-position increases molecular weight and polarizability.

b) Ethyl 2-[6-Methyl-4-(Thietan-3-yloxy)Pyrimidine-2-ylthio]Acetate

- Structure : Features a pyrimidine core with a thioether linkage and thietane ring instead of pyridine.

- Synthesis : Derived from ethyl 2-(6-methyl-4-oxo-3,5-dihydropyrimidine-2-ylthio)acetate and 2-chloromethylthiirane .

- Key Differences : Sulfur atoms in the thioether and thietane groups enhance nucleophilicity and redox activity. The absence of halogens reduces electrophilic reactivity.

c) Ethyl 2-(5-Bromo-3-Chloropyridin-2-yl)Acetate

- Structure : Substitutes chlorine at the 3-position and bromine at the 5-position on the pyridine ring.

- Commercial Availability : Listed with one supplier (CAS: 1335057-98-1) .

- Key Differences : Regiochemical variation in halogen placement alters electronic distribution; the 3-chloro group may sterically hinder reactions at the 2-position.

Physicochemical Properties

| Compound | Molecular Weight (g/mol) | Melting Point (°C) | Yield (%) | Key Substituents |

|---|---|---|---|---|

| Ethyl 2-bromo-2-(6-chloropyridin-3-yl)acetate | ~274.52 | Not reported | N/A | 6-Cl, 2-Br, pyridine |

| Methyl 2-bromo-2-(6-bromobenzofuran-3-yl)acetate | ~341.97 | Off-white solid | 81 | 6-Br, benzofuran |

| Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate | ~312.43 | Not reported | Not reported | Thioether, thietane, pyrimidine |

| Ethyl 2-(5-bromo-3-chloropyridin-2-yl)acetate | ~289.97 | Not reported | N/A | 5-Br, 3-Cl, pyridine |

Notes:

- Halogenated pyridine derivatives generally exhibit higher melting points and lower solubility in nonpolar solvents compared to benzofuran or pyrimidine analogues.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.